molecular formula C21H22N4O B3730798 6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3730798
M. Wt: 346.4 g/mol
InChI Key: FORBXQYFBXRSBF-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

    Attachment of the phenyl groups: The phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

4-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-7-9-17(10-8-16)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBXQYFBXRSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

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